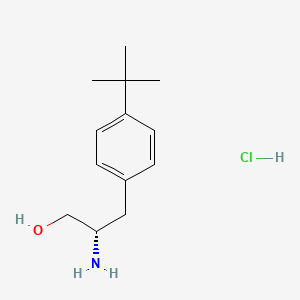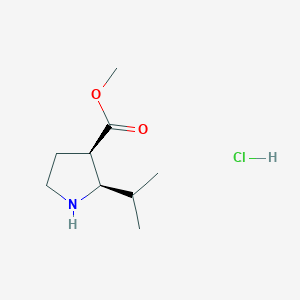
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- is an organic compound with a complex structure It is a derivative of benzenediol, featuring additional isopropyl and styryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzenediol with isopropyl bromide, followed by a Heck reaction with styrene to introduce the phenylethenyl group. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediol: Lacks the isopropyl and phenylethenyl groups, making it less complex.
2-Isopropyl-1,3-benzenediol: Similar structure but without the phenylethenyl group.
5-(2-Phenylethenyl)-1,3-benzenediol: Lacks the isopropyl group.
Uniqueness
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- is unique due to the presence of both isopropyl and phenylethenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H20O2/c1-3-13(2)18-16(19)11-15(12-17(18)20)10-9-14-7-5-4-6-8-14/h4-13,19-20H,3H2,1-2H3 |
Clave InChI |
MGMNLIBBFUTMMG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


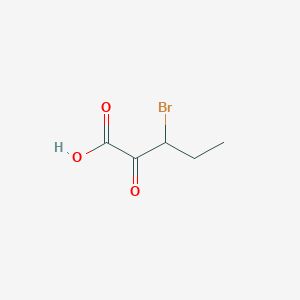
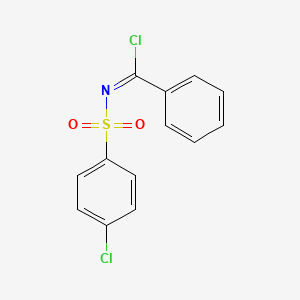
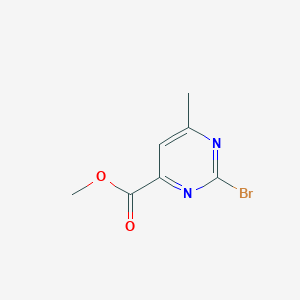
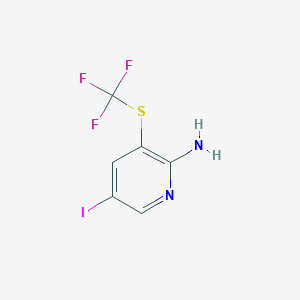

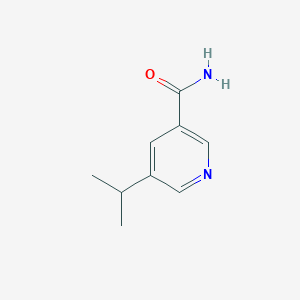
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
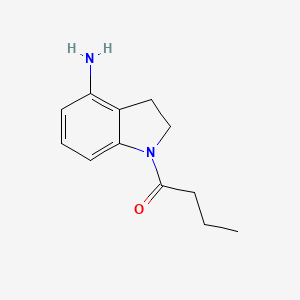

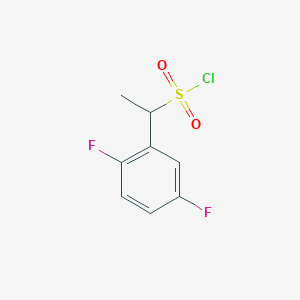
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
